

Ethyl cyanoglyoxylate-2-oxime molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl cyanoglyoxylate-2-oxime*

Cat. No.: *B8817799*

[Get Quote](#)

An In-depth Technical Guide to Ethyl Cyanoglyoxylate-2-Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyanoglyoxylate-2-oxime, also known by several synonyms including Oxyma, Ethyl isonitrosocyanacetate, and Ethyl 2-cyano-2-(hydroxyimino)acetate, is a vital reagent in modern organic synthesis, particularly in the realm of peptide chemistry.^{[1][2]} Its prominence stems from its efficacy as a non-explosive and highly efficient coupling additive in carbodiimide-mediated amide bond formation. This guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and primary applications, tailored for professionals in research and drug development.

Molecular Structure and Formula

Ethyl cyanoglyoxylate-2-oxime is a small organic molecule with a well-defined structure. Its chemical formula and key identifiers are summarized below.

Molecular Formula: $C_5H_6N_2O_3$ ^{[1][2][3][4][5][6]}

Molecular Weight: 142.11 g/mol ^{[1][2][3][4][6]}

CAS Number: 3849-21-6[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Synonyms: Oxyma, OxymaPure, Ethyl isonitrosocyanoacetate, Ethyl 2-cyano-2-(hydroxyimino)acetate, Ethyl cyanoglyoxalate oxime[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[7\]](#)[\[8\]](#)

The molecular structure features a central carbon atom double-bonded to an oxime group (=N-OH) and single-bonded to both a cyano group (-C≡N) and an ethyl ester group (-COOCH₂CH₃).

Physicochemical and Spectroscopic Data

The key quantitative properties of **ethyl cyanoglyoxylate-2-oxime** are presented in the table below for easy reference and comparison.

Property	Value	Reference
Appearance	Light yellow crystals or chunks	[1] [2] [4]
Melting Point	129-132 °C	[1] [2] [4] [5] [9]
Boiling Point	106 °C @ 10 Torr; 259.65 °C (estimated)	[1] [2]
Density	1.2 ± 0.1 g/cm ³ ; 1.4801 g/cm ³ (rough estimate)	[1] [2] [5]
Refractive Index	1.496; 1.5090 (estimated)	[1] [2]
Solubility	Slightly soluble in DMSO and methanol	[1]
Storage Conditions	+2°C to +8°C	[1] [2] [4] [5]

While detailed spectroscopic data is not extensively available in the initial search, it is known to be characterized by standard techniques such as NMR.[\[10\]](#)

Experimental Protocols

Synthesis of Ethyl Cyanoglyoxylate-2-Oxime

A common and high-yielding protocol for the synthesis of **ethyl cyanoglyoxylate-2-oxime** involves the reaction of ethyl cyanoacetate with sodium nitrite in the presence of an acid.[\[1\]](#)[\[6\]](#)

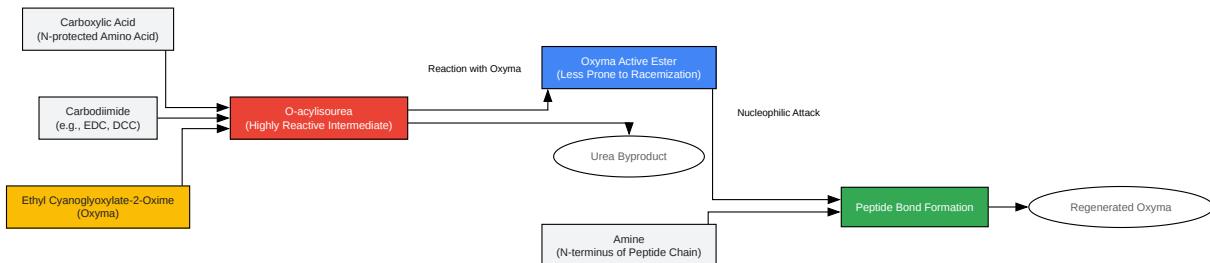
Materials:

- Ethyl cyanoacetate
- Sodium nitrite
- Glacial acetic acid (or 45% aqueous acetic acid)
- Water
- Ethyl acetate
- 10% Sodium bicarbonate solution
- Saturated brine
- Anhydrous sodium sulfate
- Cyclohexane

Procedure:[4][6]

- A suspension of ethyl cyanoacetate (1.0 kg, 8.84 mol) and sodium nitrite (0.735 kg, 10.65 mol) in water (0.80 L) is prepared in a suitable reaction vessel.
- Glacial acetic acid (0.70 kg, 11.66 mol) is slowly added to the suspension, maintaining the reaction temperature between 0-50°C.
- The reaction temperature is then gradually raised to 23-27°C over 1 hour, and the mixture is stirred for an additional hour at this temperature.
- Reaction completion is monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the reaction is complete, the mixture is extracted with ethyl acetate (5 x 1.5 L).
- The combined organic layers are washed sequentially with 10% sodium bicarbonate solution (2 x 1.25 L) and saturated brine (1.25 L).

- The organic layer is dried over anhydrous sodium sulfate and filtered.
- The solvent is removed under reduced pressure at 40-45°C to yield a solid.
- The resulting solid is stirred with cyclohexane (3.0 L) at 25-30°C for 30 minutes, then filtered and dried under vacuum at 40-45°C to afford **ethyl cyanoglyoxylate-2-oxime**.


This protocol typically results in a high yield (around 91%) and high purity (approximately 99.8%) product.[4][6]

Applications in Peptide Synthesis

The primary application of **ethyl cyanoglyoxylate-2-oxime** is as a coupling additive in peptide synthesis, where it serves as a safer and more efficient alternative to traditional reagents like 1-hydroxybenzotriazole (HOEt) and 1-hydroxy-7-azabenzotriazole (HOAt), which are potentially explosive.[1][11] It is used in conjunction with carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of amide bonds between amino acids.[11] Its use significantly enhances coupling efficiency and minimizes racemization of the amino acid residues.[1][11]

Logical Workflow of Peptide Coupling using Ethyl Cyanoglyoxylate-2-Oxime

The following diagram illustrates the logical workflow of the role of **ethyl cyanoglyoxylate-2-oxime** in a typical peptide coupling reaction.

[Click to download full resolution via product page](#)

Caption: Workflow of peptide coupling facilitated by **ethyl cyanoglyoxylate-2-oxime**.

Safety and Handling

Ethyl cyanoglyoxylate-2-oxime is classified as harmful and an irritant, with hazard codes Xn and Xi.^[1] The associated risk statements include R20/21/22, indicating potential harm through inhalation, skin contact, and ingestion.^{[1][5]} Appropriate personal protective equipment, such as gloves, protective clothing, and safety goggles, should be worn when handling this compound.^[2] It is also crucial to work in a well-ventilated area.^[1] For transportation, it is classified under UN number 3276 and hazard class 6.1.^[1]

Conclusion

Ethyl cyanoglyoxylate-2-oxime is a cornerstone reagent in modern synthetic chemistry, offering a safe and effective solution for peptide coupling and other amide bond formations. Its well-characterized properties and straightforward synthesis make it an invaluable tool for researchers and professionals in drug development and related fields. As the demand for complex peptides and small-molecule drugs continues to grow, the importance of reliable and safe reagents like **ethyl cyanoglyoxylate-2-oxime** is set to increase.^[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. Ethyl cyanoglyoxylate-2-oxime - Safety Data Sheet [chemicalbook.com]
- 4. Ethyl cyanoglyoxylate-2-oxime | 3849-21-6 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Ethyl cyanoglyoxylate-2-oxime synthesis - chemicalbook [chemicalbook.com]
- 7. Ethyl cyanoglyoxylate-2-oxime - CAS:3849-21-6 - Sunway Pharm Ltd [3wpharm.com]
- 8. peptide.com [peptide.com]
- 9. Ethyl cyanoglyoxylate-2-oxime | CAS#:3849-21-6 | Chemsoc [chemsoc.com]
- 10. Ethyl 2-cyano-2-(hydroxyimino)acetate | C5H6N2O3 | CID 6399078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethyl cyanoglyoxylate-2-oxime [en.hightfine.com]
- To cite this document: BenchChem. [Ethyl cyanoglyoxylate-2-oxime molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8817799#ethyl-cyanoglyoxylate-2-oxime-molecular-structure-and-formula\]](https://www.benchchem.com/product/b8817799#ethyl-cyanoglyoxylate-2-oxime-molecular-structure-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com